![molecular formula C21H21NO4 B4990127 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has been the subject of scientific research in recent years. It is commonly referred to as BDMP, and it has been found to have potential applications in the fields of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of BDMP is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. BDMP has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BDMP has been found to have a number of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce hyperactivity in rats. BDMP has also been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDMP in lab experiments is that it has been found to have a relatively low toxicity profile in animal studies. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in human populations are not well understood.
Orientations Futures
There are several potential future directions for research on BDMP. One area of interest is the development of more selective and potent analogs of BDMP that may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of BDMP use in animal models, as well as its safety and efficacy in human populations. Additionally, further research is needed to fully understand the mechanisms of action of BDMP and its potential applications in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
BDMP can be synthesized using a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 3-methylbenzylamine with phosgene to form 3-methylbenzyl isocyanate. The second step involves the reaction of 1,3-benzodioxole with ethylene oxide to form 2-(2-(1,3-benzodioxol-5-yl)ethyl)oxirane. The final step involves the reaction of 3-methylbenzyl isocyanate with 2-(2-(1,3-benzodioxol-5-yl)ethyl)oxirane to form BDMP.
Applications De Recherche Scientifique
BDMP has been found to have potential applications in the fields of neuroscience and pharmacology. It has been studied for its ability to modulate the activity of certain neurotransmitter systems in the brain, including dopamine and serotonin. BDMP has also been studied for its potential use as a treatment for certain neurological and psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-3-2-4-16(9-14)10-17-12-20(23)22(21(17)24)8-7-15-5-6-18-19(11-15)26-13-25-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXEQIMGGQNKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322628 | |
Record name | 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
CAS RN |
369398-34-5 | |
Record name | 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.